molecular formula C11H11N3O2S B12912822 N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine CAS No. 185301-18-2

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine

Cat. No.: B12912822
CAS No.: 185301-18-2
M. Wt: 249.29 g/mol
InChI Key: JYHOHSIOISYKGL-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

185301-18-2

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]acetic acid

InChI

InChI=1S/C11H11N3O2S/c15-10(16)7-12-11-14-13-9(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,15,16)

InChI Key

JYHOHSIOISYKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NCC(=O)O

Origin of Product

United States

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